8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Overview
Description
Scientific Research Applications
Anticancer Activity
This compound has shown potential anticancer activity against MDAMB-231 breast cancer cells . This suggests that it could be further investigated for its potential as a therapeutic agent in the treatment of breast cancer .
Antifungal Potential
The compound has demonstrated the ability to enhance the fungistatic activity of miconazole against Candida albicans . This indicates its potential use in the treatment of fungal infections, particularly those caused by Candida albicans .
Synthesis of Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities, suggesting that the compound could be valuable in the development of new drugs .
Immunosuppressive Activity
There is evidence that the compound has highly immunosuppressive activity . This suggests that it could be studied as a lead compound in the development of immunosuppressant agents .
Synthesis of Martinelline Type Analogue
The compound has been used in the synthesis of a novel martinelline type analogue . Martinelline and its analogues have been identified as the first natural non-peptide bradykinin receptor antagonists .
6. Treatment of Candidiasis in Cancer Patients Given its antifungal potential and anticancer activity, the compound could be particularly useful in the treatment of candidiasis in cancer patients . Candidiasis is a common issue in cancer patients, particularly those with breast cancer .
Mechanism of Action
Target of Action
It’s often used in proteomics research .
Mode of Action
It’s suggested that it may have a role in regulating the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .
Biochemical Pathways
The compound is suggested to regulate the PI3K/AKT/mTOR signaling pathway . This pathway is crucial in cellular quiescence, proliferation, cancer, and longevity. By inhibiting the phosphorylation of AKT and S6 proteins, it can potentially influence these cellular processes .
Pharmacokinetics
The compound has shown a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This suggests that the compound is well-absorbed and can reach therapeutic concentrations when administered orally .
Result of Action
The compound has shown significant antitumor efficacy in vivo without obvious toxicity . This suggests that it could potentially be used as a therapeutic agent in cancer treatment .
properties
IUPAC Name |
8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFLWQYXBOQANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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